trans-2-(3,4-Dimethoxyphenyl)cyclopentanol
Overview
Description
Trans-2-(3,4-Dimethoxyphenyl)cyclopentanol is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurotrophic Effects: Compounds similar to trans-2-(3,4-Dimethoxyphenyl)cyclopentanol, such as phenylbutenoid dimers isolated from Zingiber purpureum, have demonstrated neurotrophic effects. These compounds, identified as neurotrophic molecules, were shown to induce neurite sprouting in PC12 cells and primary cultured rat cortical neurons. They also provided protection against cell death and enhanced hippocampal neurogenesis in animal models, indicating potential for disease modification in depression and dementia (Matsui et al., 2012).
Photolysis Studies: In photolysis research, trans-2-(3,5-dimethoxyphenyl)cyclopentyl methanesulfonate, a related compound, underwent photosolvolysis, demonstrating a trans requirement of excited aryl group and leaving group for this process (Jaeger & Bernhardt, 1983).
Ni(I)-Catalyzed Reductive Cyclization: In synthetic chemistry, Ni(I)-catalyzed reductive cyclization of 1,6-dienes using related compounds enables efficient synthesis of trans-3,4-dimethyl gababutin, a pharmaceutical lead for treating neuropathic pain, and trans-3,4-dimethylpyrrolidine, a precursor to drug candidates and pesticides. This process is distinguished by its trans diastereoselectivity, attributed to a catalytic cycle mediated by Ni(I) and Ni(III) intermediates (Kuang et al., 2017).
Electrocyclic Reactions: The compound trans-3,4-diphenyl-cyclopentanone, derived from similar cyclopentanol compounds, shows interesting behavior in electrocyclic reactions. These reactions are crucial in the study of organic synthesis and molecular transformations (Shoppee & Cooke, 1975).
Cytotoxic Properties: A cytotoxic phenylbutenoid dimer closely related to this compound was isolated from Zingiber cassumunar. This compound exhibited cytotoxicity against human cancer cell lines, indicating its potential use in cancer research (Han et al., 2004).
Properties
IUPAC Name |
(1S,2R)-2-(3,4-dimethoxyphenyl)cyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-15-12-7-6-9(8-13(12)16-2)10-4-3-5-11(10)14/h6-8,10-11,14H,3-5H2,1-2H3/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBWLENGGHITAO-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCC2O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CCC[C@@H]2O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230997 | |
Record name | Cyclopentanol, 2-(3,4-dimethoxyphenyl)-, (1S,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821773-81-2 | |
Record name | Cyclopentanol, 2-(3,4-dimethoxyphenyl)-, (1S,2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821773-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanol, 2-(3,4-dimethoxyphenyl)-, (1S,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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